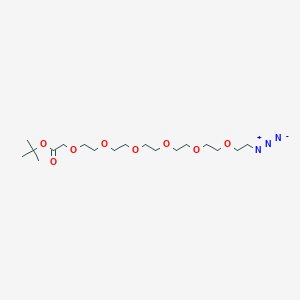

Azido-PEG6-C1-Boc

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O8/c1-18(2,3)29-17(22)16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-20-21-19/h4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZLCXSEDMBOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Azido-PEG6-C1-Boc in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1] This technical guide provides an in-depth analysis of a specific and versatile linker building block, Azido-PEG6-C1-Boc, detailing its structure, function, and application in the synthesis of potent PROTACs.

The Molecular Anatomy and Function of this compound

This compound is a trifunctional linker molecule designed for the modular synthesis of PROTACs. Its structure consists of three key components, each with a distinct role in PROTAC assembly and function:

-

Azido (N₃) Group: This functional group is a key component for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[2] Specifically, the azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with a terminal alkyne.[3] This allows for the covalent and stable conjugation of the linker to a POI or E3 ligase ligand that has been functionalized with an alkyne group. The resulting triazole ring is metabolically stable and can contribute to the rigidity of the linker.[4]

-

Polyethylene Glycol (PEG) Chain (PEG6): The six-unit polyethylene glycol chain is a flexible and hydrophilic spacer. The inclusion of a PEG motif in a PROTAC linker offers several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance its bioavailability.[5]

-

Improved Cell Permeability: By masking the polarity of the PROTAC, the PEG linker can facilitate its passage across the cell membrane.

-

Optimal Spatial Orientation: The length and flexibility of the PEG6 chain are critical for achieving the optimal distance and orientation between the POI and the E3 ligase within the ternary complex. This spatial arrangement is crucial for efficient ubiquitination of the target protein. The length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

-

-

Boc-Protected Amine (C1-Boc): The linker terminates in a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA). This allows for a controlled, stepwise synthesis of the PROTAC. The deprotected amine can then be coupled to the second ligand (either for the POI or the E3 ligase) through various reactions, most commonly an amide bond formation.

The Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Comparison

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can result in reduced efficacy due to increased flexibility and non-productive binding. The following table summarizes experimental data from studies on PROTACs targeting BRD4 and TBK1, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | 0 PEG units | < 500 | Not specified | |

| 1-2 PEG units | > 5000 | Not specified | |||

| 4-5 PEG units | < 500 | Not specified | |||

| TBK1 | Not specified | < 12 atoms (alkyl/ether) | No degradation | - | |

| 21 atoms (alkyl/ether) | 3 | 96 | |||

| 29 atoms (alkyl/ether) | 292 | 76 |

Experimental Protocols

Representative Synthesis of a BRD4-Targeting PROTAC Using this compound

This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), using the well-characterized inhibitor JQ1 as the warhead and a pomalidomide derivative as the E3 ligase ligand.

Step 1: Synthesis of Alkyne-Functionalized JQ1

-

To a solution of (+)-JQ1 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add propargylamine (1.2 equivalents) and a coupling reagent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain alkyne-functionalized JQ1.

Step 2: Coupling of this compound to Pomalidomide

-

To a solution of pomalidomide (1 equivalent) in DMF, add a base such as potassium carbonate (2 equivalents) and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the pomalidomide-linker intermediate.

Step 3: Boc Deprotection

-

Dissolve the pomalidomide-linker intermediate (1 equivalent) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine-functionalized pomalidomide-linker is typically used in the next step without further purification.

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the alkyne-functionalized JQ1 (1 equivalent) and the deprotected pomalidomide-linker (1 equivalent) in a solvent system such as a mixture of tert-butanol and water.

-

Add a copper(II) sulfate solution (0.1 equivalents) and a reducing agent such as sodium ascorbate (0.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Western Blot Analysis of Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

-

Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line expressing the target protein) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC's degradation activity.

Caption: The logical relationship between the components of this compound and their functions in PROTAC development.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, incorporating functionalities for efficient "click chemistry" conjugation, a hydrophilic PEG spacer for improved physicochemical properties, and a protected amine for controlled synthesis, makes it an ideal tool for researchers in the field of targeted protein degradation. The systematic optimization of the linker, particularly its length, is paramount for the development of potent and selective PROTACs. A thorough understanding of the role of each component of the linker and the availability of robust experimental protocols are essential for advancing the design of next-generation protein degraders.

References

Azido-PEG6-C1-Boc: A Technical Guide for Advanced Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Azido-PEG6-C1-Boc, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. Its unique structure, featuring an azide, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers significant advantages in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is a polyethylene glycol-based PROTAC linker specifically designed for facile integration into synthetic workflows.[1] Its structure is characterized by three key functional components:

-

Azide Group (N₃): Serves as a reactive handle for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne-containing molecules.[1]

-

PEG6 Spacer: A hexaethylene glycol chain that imparts increased hydrophilicity and solubility to the parent molecule, which can improve the pharmacokinetic properties of the final conjugate.[2][3][4]

-

Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine, which allows for selective deprotection and subsequent conjugation to another molecule of interest.

The logical arrangement of these functionalities is depicted below.

References

The Pivotal Role of PEG Linkers in PROTAC Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3][4] Connecting these two crucial elements is the linker, a component that is far more than a simple spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that address many of the challenges in PROTAC design.

This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC drug discovery. It delves into their impact on PROTAC function, presents quantitative data from various studies, offers detailed experimental protocols for PROTAC characterization, and provides visual representations of key processes to aid in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility. These characteristics directly influence several key aspects of PROTAC performance:

-

Enhanced Solubility and Permeability: PROTACs are often large molecules with high molecular weights, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of PEG linkers can significantly improve the solubility of PROTACs, aiding in their formulation and bioavailability. While increased hydrophilicity can sometimes be a double-edged sword for cell permeability, the flexible nature of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.

-

Optimization of Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and the E3 ligase. The length of the PEG linker is a critical factor in achieving an optimal and productive ternary complex geometry. A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

-

Modulation of Pharmacokinetics and Metabolic Stability: The linker can influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties. While PEGylation is a well-established strategy to improve the pharmacokinetic profiles of drugs, the ether linkages in PEG chains can sometimes be susceptible to metabolism. Therefore, a careful balance must be struck to optimize the linker for both efficacy and stability.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. Systematic studies have demonstrated that varying the number of PEG units can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Below are tables summarizing quantitative data from studies on the effect of PEG linker length on the efficacy of PROTACs targeting various proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

| Linker Type | Number of PEG Units | DC50 (nM) |

| PEG | < 5 | Poor Degradation |

| PEG | 5 | Effective Degradation |

| PEG | 9 | 5.9 |

Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Experimental Protocols

The successful development of PROTACs relies on a suite of robust experimental assays to characterize their activity. The following sections provide detailed methodologies for key experiments in PROTAC drug discovery.

PROTAC-Induced Protein Degradation Assay (Western Blotting)

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC using Western blotting.

Materials:

-

Cell culture reagents

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These assays are crucial for understanding the mechanism of action of PROTACs and for optimizing linker design.

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

General Protocol Outline:

-

Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis: Inject the PROTAC over the sensor surface to determine the binding kinetics and affinity for the immobilized protein.

-

Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the sensor surface. The increase in response compared to the binary interaction indicates the formation of the ternary complex.

-

Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation. Cooperativity can also be assessed.

BLI is another label-free technique that can be used to study protein-protein and protein-small molecule interactions.

General Protocol Outline:

-

Immobilization: Immobilize a biotinylated protein (e.g., E3 ligase) onto streptavidin-coated biosensors.

-

Association: Dip the biosensors into wells containing the PROTAC and the target protein to measure the association of the ternary complex.

-

Dissociation: Move the biosensors to buffer-containing wells to measure the dissociation of the complex.

-

Data Analysis: Analyze the binding curves to determine kinetic parameters. BLI is particularly useful for detecting ternary complex formation but may be less sensitive for small molecule binding.

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.

General Protocol Outline:

-

Sample Preparation: Prepare one protein (e.g., E3 ligase) in the sample cell and a mixture of the PROTAC and the other protein (POI) in the injection syringe. All components must be in the same buffer to minimize heats of dilution.

-

Titration: Inject the PROTAC-POI mixture into the E3 ligase solution in a series of small aliquots.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.

TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in solution.

General Protocol Outline:

-

Reagent Preparation: Label the POI and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively, often via tagged proteins and corresponding labeled antibodies.

-

Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC.

-

Incubation: Incubate the plate to allow for ternary complex formation.

-

Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor molecules, confirming the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential tools for understanding the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: PROTAC Mechanism of Action.

Caption: Western Blot Experimental Workflow.

Caption: Logical Relationship of Linker Properties.

Conclusion

PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and effective means to overcome many of the challenges associated with developing these complex molecules. Their inherent hydrophilicity, flexibility, and tunable length provide medicinal chemists with a powerful tool to optimize the solubility, permeability, and degradation efficacy of PROTACs. The quantitative data and experimental protocols presented in this guide underscore the critical importance of systematic linker optimization in a case-by-case manner. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, aided by advanced biophysical and structural biology techniques, the rational design of PEGylated PROTACs will undoubtedly lead to the development of novel therapeutics with enhanced potency, selectivity, and drug-like properties.

References

- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Azide Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development

An In-depth Technical Guide

In the landscape of modern chemical biology, drug discovery, and materials science, the azide functional group has emerged as an indispensable tool. Its unique combination of stability, bioorthogonality, and potent reactivity in "click" reactions has revolutionized the way scientists approach the synthesis of complex molecular architectures and probe biological systems. This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of the key azide-alkyne cycloaddition reactions, provide detailed experimental protocols, and visualize the underlying workflows and biological pathways.

The Azide Functional Group: Properties and Synthesis

The azide group (-N₃) is a linear, 1,3-dipolar functional group that is remarkably stable under a wide range of chemical conditions, yet it is primed for highly specific and efficient click reactions.[1] A key feature of the azide is its bioorthogonality; it is largely unreactive with the vast majority of functional groups found in biological systems, ensuring that chemical modifications occur only at the intended sites.[1]

The synthesis of organic azides is a critical first step for their application in click chemistry. Fortunately, a variety of reliable methods exist for preparing both alkyl and aryl azides.

-

Synthesis of Alkyl Azides: A common and efficient method for preparing alkyl azides is through the nucleophilic substitution of alkyl halides with an azide salt, such as sodium azide (NaN₃).[1]

-

Synthesis of Aryl Azides: Aryl azides are typically synthesized from aryl amines. The process involves the conversion of the amine to a diazonium salt, which is subsequently displaced by an azide ion.[1]

Key Azide-Based Click Chemistry Reactions

The most prominent application of the azide group in click chemistry is its participation in [3+2] cycloaddition reactions with alkynes to form stable triazole rings.[1] Two primary variations of this reaction are widely employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often considered the "gold standard" of click chemistry, is a highly efficient and regiospecific reaction that exclusively produces the 1,4-disubstituted triazole isomer. This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. It is remarkably tolerant of a wide range of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12), making it highly suitable for bioconjugation.

The catalytic cycle is understood to proceed through a dinuclear copper intermediate, which explains the reaction's high efficiency and regioselectivity. The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free click reaction that occurs between an azide and a strained cyclooctyne. The reaction is driven by the release of ring strain in the cyclooctyne upon cycloaddition, forming a stable triazole. SPAAC is highly bioorthogonal and has become an invaluable tool for labeling and visualizing biomolecules in living cells and organisms. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used.

Quantitative Data on Azide-Alkyne Cycloadditions

The efficiency and kinetics of click reactions are critical parameters for experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-promoted) |

| Second-Order Rate Constant (k₂) | 10² - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ |

| Biocompatibility | Limited in living systems due to copper toxicity | Excellent for live-cell and in vivo applications |

| Reaction Conditions | Aqueous or organic solvents, wide pH range (4-12) | Physiological conditions (aqueous, neutral pH, 37°C) |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Byproducts | Minimal, easily removable | None |

Table 2: Second-Order Rate Constants (k₂) for SPAAC with Benzyl Azide and Various Cyclooctynes

| Cyclooctyne | k₂ (M⁻¹s⁻¹) | Reference |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 | |

| DBCO | ~0.1 | |

| [9+1]CPP | 2.2 x 10⁻³ | |

| [11+1]CPP | 4.5 x 10⁻⁴ | |

| fluor[11+1]CPP | 4.7 x 10⁻³ | |

| m[9+1]CPP | 9.6 x 10⁻³ |

Table 3: Typical Yields of CuAAC Reactions with Various Azides and Phenylacetylene

| Azide | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Azide | CuI | Cyrene™ | 30 | 12 | >95 | |

| Phenyl Azide | CuI | Neat | RT | 0.5 | >95 | |

| 1-Azidooctane | CuSO₄/Ascorbate | tBuOH/H₂O | RT | 1 | >95 | |

| 4-Nitrophenyl Azide | CuSO₄/Ascorbate | tBuOH/H₂O | RT | 1 | High | |

| 4-Methoxyphenyl Azide | CuSO₄/Ascorbate | tBuOH/H₂O | RT | 1 | High |

Note: "High" indicates yields reported qualitatively as high in the source material.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are protocols for key experiments.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the conjugation of an azide-modified small molecule to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

Azide-modified small molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

-

Add the azide-modified small molecule to the reaction mixture. A 2-10 fold molar excess of the small molecule is typically used.

-

In a separate tube, prepare the catalyst solution by mixing the CuSO₄ solution and the THPTA ligand solution. The final concentration of copper is typically 50-250 µM.

-

Add the catalyst solution to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the resulting bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents and the copper catalyst.

Protocol for SPAAC Labeling of Glycoproteins on Living Cells

This protocol outlines the metabolic labeling of cell surface glycans with an azido sugar, followed by fluorescent labeling via SPAAC.

Materials:

-

Mammalian cells (e.g., HeLa, Jurkat)

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture the cells in their standard growth medium.

-

Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS to remove unincorporated azido sugar.

-

Prepare a solution of the DBCO-conjugated fluorophore in cell culture medium at a concentration of 10-50 µM.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Synthesis of an Azide-Modified Amino Acid: Fmoc-L-azidoalanine

This protocol describes the synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine.

Materials:

-

Fmoc-L-asparagine (Fmoc-Asn-OH)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Pyridine

-

Dimethylformamide (DMF)/Water

-

Imidazole-1-sulfonyl azide hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Methanol, Dichloromethane (CH₂Cl₂)

Procedure:

-

Hofmann Rearrangement:

-

Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

-

Add pyridine and then PIFA to the solution.

-

Stir the reaction at room temperature for 14 hours. This converts the amide of asparagine to an amine, yielding Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH).

-

-

Diazo Transfer:

-

Dissolve the resulting Fmoc-Dap-OH in a biphasic mixture of water, methanol, and CH₂Cl₂.

-

Add imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate pentahydrate (catalytic amount).

-

Adjust the pH to 9 with an aqueous K₂CO₃ solution.

-

Stir the mixture vigorously for 18 hours. This reaction converts the side-chain amine to an azide.

-

After workup, the desired product, Fmoc-L-azidoalanine, is obtained.

-

Visualizing Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of complex processes. Below are diagrams for a generic experimental workflow and a signaling pathway application of click chemistry.

References

An In-depth Technical Guide to Heterobifunctional Degraders and Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][3] This approach offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.[4]

A PROTAC is a chimeric molecule composed of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands. Other E3 ligases such as Mouse Double Minute 2 Homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) are also utilized. The choice of E3 ligase can influence the degradation efficiency, substrate scope, and potential for off-target effects.

The Crucial Role of the Linker

The linker is a critical and often underestimated component of a PROTAC molecule, playing a pivotal role in its overall efficacy, selectivity, and pharmacokinetic properties. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation efficiency.

Linkers are broadly categorized based on their flexibility and chemical composition:

-

Flexible Linkers: These are the most common type and typically consist of alkyl chains or polyethylene glycol (PEG) units. Their flexibility allows for a greater degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design when the optimal geometry for ternary complex formation is unknown.

-

Rigid Linkers: These linkers provide more conformational constraint, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding. This can lead to improved potency and selectivity.

-

Functional or "Smart" Linkers: Recent innovations have led to the development of linkers with additional functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control over PROTAC activity.

The rational design of a linker is a multi-parameter optimization process that significantly impacts the drug-like properties of the PROTAC, including its solubility and cell permeability.

Signaling Pathways Targeted by Heterobifunctional Degraders

PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, thereby modulating key signaling pathways. Below are diagrams of some of the signaling pathways that are actively being targeted by this technology.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximal level of degradation achieved). Binding affinities (Kd) of the PROTAC for the POI and the E3 ligase are also critical parameters.

| PROTAC | Target | E3 Ligase | Linker Type | DC50 | Dmax (%) | Binary Kd (Target) | Binary Kd (E3 Ligase) | Cooperativity (α) |

| ARV-110 | Androgen Receptor | VHL | N/A | ~1 nM | >95 | N/A | N/A | N/A |

| ARV-471 | Estrogen Receptor | CRBN | N/A | <5 nM | >90 | N/A | N/A | N/A |

| MZ1 | BRD4 | VHL | PEG | ~8 nM | >90 | 29 nM | 66 nM | >1 |

| dBET1 | BRD4 | CRBN | PEG | ~4 nM | >95 | 180 nM | 1.7 µM | >1 |

| RC-3 | BTK | CRBN | Reversible Covalent | <10 nM | >85 | N/A | N/A | N/A |

Experimental Protocols

The development and characterization of heterobifunctional degraders involve a series of biophysical and cellular assays to assess their binding, ternary complex formation, and degradation activity.

Experimental Workflow

Western Blotting for Protein Degradation

This is a fundamental assay to directly measure the reduction in the level of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC molecule or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples, add Laemmli sample buffer, and denature the proteins by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to normalize for protein loading.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique to measure the binding affinity and kinetics (association and dissociation rates) of the PROTAC to the POI and the E3 ligase in real-time.

Methodology:

-

Ligand Immobilization: Covalently immobilize one of the binding partners (e.g., the POI or the E3 ligase) onto the surface of a sensor chip.

-

Analyte Injection: Flow a series of concentrations of the other binding partner (the analyte, e.g., the PROTAC) over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Ternary Complex Analysis: To study the formation of the ternary complex, the PROTAC can be pre-incubated with one protein partner and then injected over the surface immobilized with the other protein partner.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation: Prepare purified protein (POI or E3 ligase) in a sample cell and the PROTAC in an injection syringe in the same buffer to minimize heats of dilution.

-

Titration: Inject small aliquots of the PROTAC solution into the protein solution at a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Plot the heat change per injection against the molar ratio of the titrant to the sample. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Ternary Complex Analysis: Similar to SPR, ITC can be used to study ternary complex formation by titrating the third component into a pre-formed binary complex.

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that can be used to measure target engagement and the formation of the ternary complex in a physiological context.

Methodology for Target Engagement:

-

Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase.

-

Tracer Competition: Treat the cells with a fluorescently labeled tracer that binds to the target protein and a range of concentrations of the unlabeled PROTAC.

-

BRET Measurement: Add the NanoLuc® substrate. If the PROTAC binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

-

Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50 value, which reflects the target engagement in living cells.

Methodology for Ternary Complex Formation:

-

Cell Line Engineering: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein.

-

Labeling and Treatment: Label the HaloTag®-E3 ligase with a fluorescent ligand. Treat the cells with the PROTAC.

-

BRET Measurement: If the PROTAC brings the target protein and the E3 ligase into proximity, a BRET signal will be generated between the NanoLuc® donor and the fluorescent acceptor.

-

Data Analysis: The magnitude of the BRET signal is proportional to the amount of ternary complex formed.

HiBiT Protein Degradation Assay

The HiBiT assay is a sensitive and quantitative method for measuring protein degradation in real-time in living cells.

Methodology:

-

Cell Line Engineering: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein. These cells also express the complementary LgBiT protein.

-

Cell Treatment: Treat the cells with the PROTAC molecule.

-

Luminescence Measurement: The HiBiT tag on the target protein complements with LgBiT to form a functional NanoLuc® luciferase. The level of the target protein is directly proportional to the luminescence signal. A decrease in luminescence indicates protein degradation.

-

Data Analysis: The luminescent signal can be measured over time to determine the kinetics of degradation (rate and Dmax) and at various concentrations to determine the DC50 value.

Conclusion

Heterobifunctional degraders have emerged as a powerful new therapeutic modality with the potential to significantly expand the druggable proteome. The success of a PROTAC is dependent on the careful optimization of all its components: the target-binding ligand, the E3 ligase-recruiting ligand, and, critically, the linker that connects them. A deep understanding of the mechanism of action, coupled with a robust suite of biophysical and cellular assays, is essential for the rational design and development of effective and selective protein degraders. This guide provides a foundational overview of the core principles, key components, and essential experimental methodologies for researchers and scientists entering this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG6-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG6-C1-Boc is a discrete polyethylene glycol (dPEG®) linker that is frequently utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker possesses a terminal azide group for click chemistry applications and a Boc-protected amine, providing a versatile platform for the covalent attachment of molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and visualizations of its role in relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The structural integrity and functional group reactivity of this compound are central to its utility. The key physicochemical parameters are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₃₅N₅O₈ |

| Molecular Weight | 465.50 g/mol |

| CAS Number | 1292268-15-5 |

| Appearance | White to off-white solid or viscous liquid |

| Purity | Typically >95% |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| Storage Conditions | -20°C, desiccated, protected from light |

Chemical Reactivity and Stability

This compound features two key functional groups that dictate its reactivity:

-

Azide Group (-N₃): This functional group is highly stable under a wide range of conditions and is primarily employed in "click chemistry" reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne moieties (e.g., DBCO, BCN), respectively. This allows for the efficient and specific formation of stable triazole linkages. The azide group is generally stable across a broad pH range but can be reduced to an amine in the presence of reducing agents like dithiothreitol (DTT) or phosphines (Staudinger ligation).

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. It is stable to a variety of nucleophiles and bases, allowing for selective reactions at the azide terminus. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the free primary amine. The deprotection kinetics can be influenced by the acid concentration and temperature.

The PEG6 linker itself is a hydrophilic spacer that enhances the aqueous solubility of the molecule and the resulting conjugates. While generally stable, polyethylene glycol can undergo oxidative degradation over time, a process that can be accelerated by heat and the presence of transition metals.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of this compound.

Characterization Protocols

Objective: To confirm the chemical structure and purity of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (400 MHz or higher recommended)

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals (in CDCl₃):

-

~3.65 ppm (m, -O-CH₂-CH₂-O- of PEG chain)

-

~3.38 ppm (t, -CH₂-N₃)

-

~3.25 ppm (q, -CH₂-NHBoc)

-

~1.44 ppm (s, -C(CH₃)₃ of Boc group)

-

-

Process the spectra to confirm the presence of characteristic peaks and their integrations, which should correspond to the number of protons in the structure.

Objective: To assess the purity of this compound.

Materials:

-

This compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of this compound in a 1:1 mixture of water and ACN at a concentration of 1 mg/mL.

-

Set up the HPLC system with the following conditions (can be optimized):

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

-

Inject 10 µL of the sample solution.

-

Analyze the resulting chromatogram for a major peak corresponding to the product and any impurity peaks. Purity is calculated based on the relative peak areas.

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound

-

Methanol or acetonitrile

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it through an LC-MS system.

-

Acquire the mass spectrum in positive ion mode.

-

Look for the [M+H]⁺, [M+Na]⁺, or other relevant adducts to confirm the molecular weight (expected [M+H]⁺ ≈ 466.5 g/mol ).

Application Protocols

Objective: To remove the Boc protecting group to enable subsequent conjugation via the primary amine.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or argon gas

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting product, Azido-PEG6-C1-amine, will be the TFA salt and can often be used directly in the next step.

Objective: To conjugate this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

-

Dissolve this compound (1.2 equivalents) and the alkyne-containing molecule (1.0 equivalent) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the product using an appropriate method, such as column chromatography or preparative HPLC.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.

Navigating the Properties of Azido-PEG6-C1-Boc: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Azido-PEG6-C1-Boc, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for key data and experimental methodologies.

Overview of this compound

This compound is a versatile chemical tool featuring a terminal azide group for "click" chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation. Understanding its solubility and stability is paramount for its effective use in multi-step synthetic procedures and for ensuring the integrity of the final conjugate.

Solubility Profile

Table 1: Qualitative Solubility of Azido-PEG-Amine Compounds

| Solvent | Solubility |

| Water & Aqueous Buffers | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Less Soluble |

| Toluene | Less Soluble |

| Ether | Insoluble |

Stability Considerations

The stability of this compound is primarily dictated by the lability of the Boc-protecting group and the reactivity of the azide moiety.

3.1 Boc-Protecting Group Stability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions.

Table 2: Stability of the Boc-Protecting Group

| Condition | Stability | Notes |

| Acidic Conditions | ||

| Strong Acids (e.g., TFA, HCl) | Labile | Deprotection is typically rapid at room temperature. |

| Lewis Acids | Labile | Can also effect cleavage. |

| Basic Conditions | Stable | Resistant to hydrolysis under most basic conditions. |

| Nucleophiles | Stable | Generally unreactive towards common nucleophiles. |

| Oxidative Conditions | Not Stable | Can be sensitive to certain oxidizing agents. |

| Reductive Conditions | ||

| Catalytic Hydrogenation | Stable | Orthogonal to protecting groups like Cbz which are cleaved by hydrogenolysis. |

| Thermal Conditions | Labile at High Temperatures | Thermal deprotection is possible but requires elevated temperatures. |

3.2 Azide Group Stability

Organic azides are energetic molecules and should be handled with care. Their stability can be influenced by several factors.

Table 3: Stability Considerations for the Azide Group

| Condition | Stability/Incompatibility | Notes |

| Heat, Light, Shock, Friction | Potentially Unstable | Can be sensitive to these physical stressors, leading to decomposition. |

| Acids | Incompatible | Avoid strong acids to prevent the formation of highly toxic and explosive hydrazoic acid. |

| Heavy Metals | Incompatible | Can form highly unstable and shock-sensitive metal azides. |

| Halogenated Solvents | Incompatible | Reactions in solvents like dichloromethane or chloroform should be avoided due to the potential formation of explosive di- and triazidomethane. |

3.3 Storage Recommendations

For long-term storage, it is recommended to keep this compound in a dry, dark environment at -20°C. For short-term storage, 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature during shipping.

Experimental Protocols

The following sections outline general methodologies for assessing the solubility and stability of compounds like this compound.

4.1 Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response to a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

4.2 Protocol for Assessing Stability in Solution

This protocol can be adapted to test hydrolytic, pH, and thermal stability.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Incubation: Dilute the stock solution into the test buffer (e.g., aqueous buffers at various pH values, plasma) to a final working concentration. For thermal stability, incubate the samples at various temperatures (e.g., 4°C, room temperature, 37°C, 60°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quenching: Quench any degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate any proteins. Analyze the supernatant by LC-MS to quantify the remaining parent compound and identify any potential degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the degradation rate and half-life.

4.3 Protocol for Boc-Deprotection

This is a standard procedure for removing the Boc protecting group to liberate the primary amine.

-

Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Treatment: Add an excess of a strong acid. A common reagent is a solution of 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours and can be monitored by TLC or LC-MS.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification.

Visualization of Experimental Workflows

5.1 Logical Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability assessment.

5.2 Experimental Workflow for PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs, where it serves as the linker. The azide group allows for conjugation to an alkyne-modified ligand (for a protein of interest or an E3 ligase) via a copper-catalyzed or strain-promoted click reaction. The Boc-protected amine, after deprotection, can be coupled to the other ligand via an amide bond formation.

Caption: General workflow for PROTAC synthesis.

References

The Strategic Application of Azido-PEG6-C1-Boc in Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies has revolutionized the landscape of cancer treatment, offering the promise of greater efficacy and reduced off-target toxicity compared to conventional chemotherapy. A key strategy in this domain is the development of highly specific molecules that can modulate the activity of cancer-driving proteins. Azido-PEG6-C1-Boc is a heterobifunctional linker that has emerged as a critical tool in the synthesis of such targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the core principles, experimental applications, and quantitative data associated with the use of this compound in targeted cancer therapy research.

Core Principles of this compound

This compound is a precisely engineered molecule designed for modular assembly of complex bioconjugates. Its structure comprises three key functional components:

-

Azido Group (-N₃): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent attachment of the linker to a molecule containing a corresponding alkyne group.[1][2]

-

Polyethylene Glycol (PEG) Linker (-PEG6-): The hexaethylene glycol spacer serves multiple crucial functions. Its hydrophilic nature improves the solubility and pharmacokinetic properties of the resulting conjugate, which is often a challenge for large, complex molecules like PROTACs.[3] The length of the PEG linker is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4]

-

Boc-Protected Amine (-C1-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[5] It masks the reactivity of the primary amine during the initial synthetic steps, such as the "click" reaction. The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be conjugated to another molecule of interest, typically a ligand for an E3 ubiquitin ligase in the context of PROTAC synthesis. The "C1" designation refers to a single carbon spacer.

Application in PROTAC-Mediated Targeted Protein Degradation

PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker for constructing PROTACs due to its modular nature.

The synthesis of a PROTAC using this linker generally follows a two-step process:

-

Click Chemistry Conjugation: The azido group of this compound is reacted with an alkyne-functionalized ligand for the target protein (e.g., a kinase inhibitor).

-

Deprotection and E3 Ligase Ligand Conjugation: The Boc protecting group is removed from the amine, which is then coupled to a ligand for an E3 ligase (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

Once assembled, the PROTAC can enter a cancer cell, simultaneously bind to the target oncoprotein and an E3 ligase, and induce the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Quantitative Data on PROTAC Efficacy

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, which is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs utilizing PEG linkers in various cancer cell lines. While specific data for PROTACs using the exact this compound linker is proprietary to individual research projects, the presented data for similar PEG-based PROTACs provides a strong indication of the expected performance.

Table 1: Degradation of EGFR by Gefitinib-Based PROTACs with PEG Linkers

| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 3 | VHL-PEG | HCC827 (EGFR del19) | 11.7 | >90 |

| Compound 3 | VHL-PEG | NCI-H1975 (EGFR L858R/T790M) | 22.3 | >90 |

| MS39 | VHL-PEG | PC9 (EGFR del19) | 5.0 | >95 |

| MS154 | CRBN-PEG | PC9 (EGFR del19) | 11 | >95 |

Data compiled from published research on EGFR-targeting PROTACs.

Table 2: Degradation of BCR-ABL by Dasatinib-Based PROTACs with PEG Linkers

| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| SIAIS165 | CRBN-PEG4 | K562 | 2.6 | >90 |

| SIAIS166 | CRBN-PEG6 | K562 | 1.8 | >90 |

Data from studies on BCR-ABL degrading PROTACs.

Table 3: Degradation of Androgen Receptor (AR) by PROTACs with PEG Linkers

| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-110 | VHL-PEG | VCaP | 1 | >95 |

| Compound 5 | CRBN-PEG | LNCaP | 3 | >90 |

Representative data from literature on AR-targeting PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound, an alkyne-functionalized target protein ligand, and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Solvents for purification (e.g., acetonitrile, water)

-

Reverse-phase HPLC system

Procedure:

-

Click Chemistry Reaction:

-

Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

-

Add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole product by flash chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified triazole product in a 1:1 mixture of TFA and DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

-

Amide Coupling:

-

Dissolve the deprotected amine intermediate (1 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by reverse-phase HPLC.

-

Characterize the final product by HRMS and NMR.

-

Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes the assessment of target protein degradation in cancer cells treated with a synthesized PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Treat the cells with the different concentrations of the PROTAC or vehicle and incubate for a desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer to each well and incubating on ice.

-

Scrape the cells and collect the lysates.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then incubate with the primary antibody for the loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Caption: General workflow for the synthesis of a PROTAC.

Caption: Targeting the Androgen Receptor signaling pathway with a PROTAC.

Conclusion

This compound is a versatile and powerful tool for the construction of targeted therapeutics, particularly in the development of PROTACs for cancer research. Its well-defined structure allows for a modular and efficient synthetic approach, while the integrated PEG linker offers favorable pharmacokinetic properties. The ability to readily conjugate this linker to a wide variety of targeting ligands and E3 ligase recruiters through robust click chemistry and standard amide coupling makes it an invaluable asset for academic and industrial researchers alike. The continued application of this and similar linkers will undoubtedly fuel the discovery of novel and potent protein degraders, paving the way for the next generation of targeted cancer therapies.

References

- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Azido-PEG6-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction